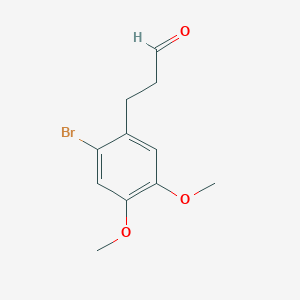![molecular formula C18H13F2N3OS B12630151 (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,5]thiadiazines. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenyl rings, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,5]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzylidene group: This step involves the condensation of the imidazo[2,1-b][1,3,5]thiadiazine core with 4-fluorobenzaldehyde under basic conditions to form the desired (7Z)-isomer.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 2-fluorophenyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can occur at the imidazo ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzylidene and phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with dihydroimidazo rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine atoms.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitution patterns.
Bis(4-fluorophenyl)methanone: Another compound with fluorine atoms on phenyl rings.
Uniqueness:
- The unique imidazo[2,1-b][1,3,5]thiadiazine core structure sets it apart from other fluorinated compounds.
- The specific arrangement of fluorine atoms and the (7Z)-configuration contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13F2N3OS |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(7Z)-3-(2-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-7-5-12(6-8-13)9-15-17(24)23-10-22(11-25-18(23)21-15)16-4-2-1-3-14(16)20/h1-9H,10-11H2/b15-9- |
Clé InChI |
JIIYRGTUQVOLBG-DHDCSXOGSA-N |
SMILES isomérique |
C1N(CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N21)C4=CC=CC=C4F |
SMILES canonique |
C1N(CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N21)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


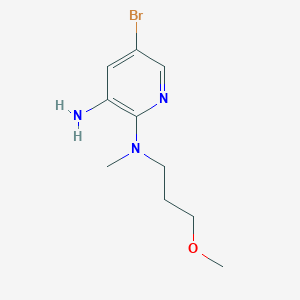
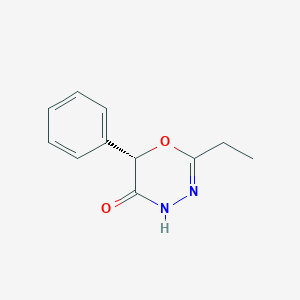
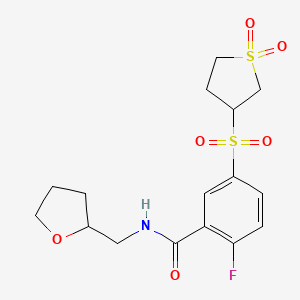
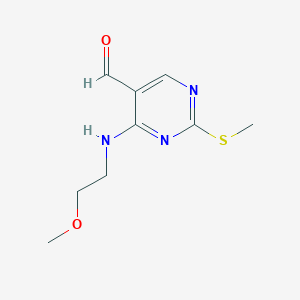
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
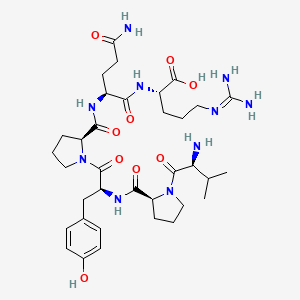

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
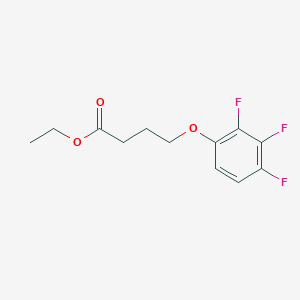
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
